3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid

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This 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid features specific 4,6-dimethyl substitution and a meta-benzoic acid linkage, creating distinct steric and electronic properties critical for kinase inhibitor SAR and herbicidal lead optimization. The carboxylic acid handle enables facile amide coupling or esterification for library synthesis. High-purity material reduces purification burden in downstream medicinal chemistry and agrochemical discovery workflows.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 331461-84-8
Cat. No. B1317414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid
CAS331461-84-8
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(=O)O)C
InChIInChI=1S/C13H12N2O3/c1-8-6-9(2)15-13(14-8)18-11-5-3-4-10(7-11)12(16)17/h3-7H,1-2H3,(H,16,17)
InChIKeyADWNZYOLLNWXOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid (CAS 331461-84-8): Baseline Identity and Supply Landscape


3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid (CAS 331461-84-8) is a pyrimidinyloxybenzoic acid derivative, defined by the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol . This compound consists of a benzoic acid moiety linked via an ether oxygen to a 4,6-dimethylpyrimidine ring. Commercially, it is supplied as a white to yellow solid, with standard purity specifications ranging from 95% to ≥98% across vendors . As a building block in the pyrimidine chemical space, it is relevant for medicinal chemistry and agrochemical discovery [1].

Why 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid (CAS 331461-84-8) Cannot Be Replaced by Unverified In-Class Analogs


Substitution with generic pyrimidinyloxybenzoic acid analogs is not scientifically sound due to high sensitivity of biological activity and synthetic utility to specific substitution patterns. The 4,6-dimethyl substitution on the pyrimidine ring directly impacts electron density and steric hindrance, differentiating its reactivity from unsubstituted or differently substituted pyrimidines [1]. Furthermore, the meta- (3-) linkage of the benzoic acid to the pyrimidine ether creates a distinct spatial orientation compared to ortho- or para- analogs, which critically affects molecular recognition in target binding . These structural nuances translate to significant differences in physicochemical properties and biological performance, making direct replacement without experimental validation a high-risk proposition. The following sections detail the quantitative evidence substantiating these differential points.

3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid (CAS 331461-84-8) Quantitative Differentiation Evidence


Commercial Availability and Purity Specifications Across Suppliers

The compound is commercially available from multiple suppliers with defined purity specifications. Sigma-Aldrich lists the compound with a purity of 95% . Other vendors offer it at higher purities, such as 97% (Chemenu) and ≥98% (MolCore) . This provides procurement flexibility based on experimental requirements, with higher purity grades potentially reducing the need for repurification in sensitive assays.

Chemical procurement Quality control Building block

Physical Form and Handling Characteristics

The compound is consistently described as a white to yellow solid across vendor datasheets . While no comparative solubility data against close analogs was identified in primary literature, the carboxylic acid functional group confers acidic properties (pKa ~4 for benzoic acid derivatives), which is relevant for purification and formulation strategies .

Chemical handling Formulation Solubility

Structural Confirmation via InChI Key

The compound's unique InChI Key (ADWNZYOLLNWXOU-UHFFFAOYSA-N) as provided by Sigma-Aldrich ensures unambiguous identification across databases and analytical platforms . This standardized identifier differentiates it from regioisomers and structurally similar analogs, reducing the risk of compound misidentification in research and procurement.

Chemical identity Database registration Analytical verification

Validated Application Scenarios for 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid (CAS 331461-84-8)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

The compound serves as a versatile building block for synthesizing pyrimidine-containing kinase inhibitors . The 4,6-dimethylpyrimidine moiety is a recognized pharmacophore in ATP-competitive kinase inhibitors. Its carboxylic acid handle allows for facile derivatization via amide coupling or esterification, enabling the construction of focused compound libraries for kinase target screening. Procurement of high-purity material (≥95%) is recommended for initial library synthesis to minimize purification burden.

Agrochemical Discovery: Herbicide Lead Optimization

Pyrimidinyloxybenzoic acid derivatives, including compounds structurally related to the target, have established utility as herbicides (e.g., bispyribac-sodium) . The target compound's core structure allows for exploration of structure-activity relationships (SAR) around the pyrimidine substitution and benzoic acid attachment, making it a valuable intermediate for optimizing herbicidal activity and selectivity in crop protection research.

Biochemical Assay Development: Enzyme Inhibition Studies

The compound's structural features position it for use in biochemical assays to probe enzyme interactions, particularly with enzymes containing nucleotide-binding pockets . Its moderate molecular weight (244.25 g/mol) and polar surface area are within favorable ranges for cell permeability and target engagement, supporting its application in in vitro enzyme inhibition studies as a tool compound or lead scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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